![molecular formula C11H14N2O4 B6594745 2-Ethoxy-alpha-(methoxymethylene)-5-pyrimidinepropanoic acid CAS No. 1314534-02-5](/img/structure/B6594745.png)
2-Ethoxy-alpha-(methoxymethylene)-5-pyrimidinepropanoic acid
Overview
Description
EPMP is a pyrimidine derivative that was first synthesized by S. H. Kim et al. in 2004. Since then, it has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
The mechanism of action of EPMP is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
EPMP has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, EPMP has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
EPMP has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, EPMP has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for research on EPMP. One area of interest is the development of EPMP-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of the potential applications of EPMP in materials science and agriculture.
In conclusion, EPMP is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It has been shown to have antitumor and antiviral activity, as well as antioxidant activity. EPMP has several advantages for lab experiments, but also has some limitations. Future research on EPMP may lead to the development of new drugs and materials.
Synthesis Methods
The synthesis of EPMP involves the reaction of ethyl cyanoacetate with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting compound with guanidine carbonate and formaldehyde. The final product is obtained by acidification and recrystallization.
Scientific Research Applications
EPMP has been studied for its potential applications in the field of pharmaceuticals. It has been shown to have antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. EPMP has also been studied for its potential use as an antiviral agent against hepatitis C virus.
properties
IUPAC Name |
2-[(2-ethoxypyrimidin-5-yl)methyl]-3-methoxyprop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-17-11-12-5-8(6-13-11)4-9(7-16-2)10(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVPZHWMQUCNAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)CC(=COC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200152 | |
Record name | 2-Ethoxy-α-(methoxymethylene)-5-pyrimidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401200152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-alpha-(methoxymethylene)-5-pyrimidinepropanoic acid | |
CAS RN |
1314534-02-5 | |
Record name | 2-Ethoxy-α-(methoxymethylene)-5-pyrimidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314534-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-α-(methoxymethylene)-5-pyrimidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401200152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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